4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Description
This compound features a piperazine core linked to a butan-1-one chain, with a benzenesulfonyl group at the 4-position and a 4-ethyl-1,3-benzothiazol-2-yl substituent on the piperazine ring. The benzenesulfonyl group enhances electron-withdrawing properties and stability, while the ethyl-benzothiazole moiety may confer selectivity for biological targets, such as serotonin receptors or transporters .
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-2-18-8-6-11-20-22(18)24-23(30-20)26-15-13-25(14-16-26)21(27)12-7-17-31(28,29)19-9-4-3-5-10-19/h3-6,8-11H,2,7,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGPJZRMOOIABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a synthetic derivative characterized by a complex structure that includes a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 522.6 g/mol. The structure comprises a piperazine ring, a butanone group, and a benzenesulfonyl group, which contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit a range of biological activities such as:
- Enzyme Inhibition : Compounds related to this structure have shown significant inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are crucial in neurotransmitter metabolism and neurodegenerative disease pathways .
- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases. Studies suggest that it may exhibit antidepressant-like effects in animal models .
The proposed mechanism of action involves the interaction of the compound with specific enzymes:
- Monoamine Oxidase (MAO) : Inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and norepinephrine, which can alleviate symptoms of depression.
- Cholinesterase Inhibition : By inhibiting ChE, the compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
Enzyme Inhibition Studies
In vitro studies have demonstrated that derivatives similar to this compound can significantly inhibit MAO-B and butyrylcholinesterase (BuChE). For instance, one study reported that certain benzothiazole derivatives showed IC50 values ranging from 14.80 μM to over 150 μM for MAO-B inhibition . The structure–activity relationship (SAR) indicated that specific substitutions on the benzothiazole ring enhance inhibitory potency.
| Compound | Enzyme Target | IC50 Value (μM) |
|---|---|---|
| 4g | MAO-B | 14.80 ± 5.45 |
| 4d | BuChE | 12.51 |
| Control | Tacrine | 14.61 ± 5.81 |
Neuropharmacological Effects
In behavioral assays such as the forced swim test (FST), compounds with similar structures reduced immobility time significantly, suggesting potential antidepressant effects . The cytotoxicity assays conducted using the MTT method revealed cell viability above 90% at effective concentrations, indicating a favorable safety profile for further development.
Case Studies
Several case studies have explored the biological implications of benzothiazole derivatives:
- Neurodegenerative Disease Models : In rodent models of Alzheimer's disease, compounds exhibiting similar structural features demonstrated improvement in cognitive functions and memory retention.
- Antidepressant Activity : Clinical trials involving similar compounds have shown promise in treating major depressive disorder, with notable improvements in patient-reported outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one ():
- Replaces benzothiazole and benzenesulfonyl groups with a 4-methoxyphenyl group.
- Key differences : The methoxy group is electron-donating, increasing solubility (logP = 2.55) but reducing receptor-binding affinity compared to the target compound’s sulfonyl group.
- Applications : Likely explored for adrenergic or dopaminergic activity due to the methoxyphenyl motif .
1-(4-(3,5-Bis(trifluoromethyl)phenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 9, ):
Variations in the Aromatic Heterocycle
- 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride (Compound 13, ): Retains the benzothiazole core but substitutes the ethyl group with a 4-chlorophenylpiperazine. The hydrochloride salt improves aqueous solubility .
- 2-(Benzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (): Shortens the alkyl chain (ethanone vs. butanone) and uses a methyl-benzothiazole. Key differences: Reduced chain length may decrease flexibility and membrane permeability. The methyl group on benzothiazole could lower metabolic resistance compared to the ethyl group in the target compound .
Modifications to the Alkyl Chain
- 4-[4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one (): Introduces a phenoxyethyl group and fluorophenyl substituent. Key differences: The fluorine atom enhances bioavailability, while the phenoxyethyl chain may increase steric hindrance, affecting target engagement .
- 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one (): Replaces benzothiazole with a pyridinyl group.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Confirm regiochemistry of the benzothiazole and sulfonyl groups (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl and sulfonyl carbons) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- HPLC-Purity Analysis : Ensure >95% purity using a C18 column with acetonitrile/water gradients .
Advanced: How can researchers optimize coupling reactions to improve yield and reduce byproducts?
Answer:
Key strategies include:
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates) to enhance cross-coupling efficiency .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for better solubility of intermediates, but switch to toluene for azeotropic removal of water in later stages .
- Temperature Control : Maintain reactions at 60–80°C to balance kinetic efficiency and thermal degradation risks .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiazole or sulfonyl groups .
Basic: What biological targets are associated with this compound’s structural motifs?
Answer:
- Benzothiazole Moiety : Known to interact with kinases (e.g., MAPK) and G-protein-coupled receptors (GPCRs) due to its planar aromatic structure and hydrogen-bonding capability .
- Piperazine Ring : Modulates serotonin (5-HT) and dopamine receptors, suggesting potential CNS activity .
- Sulfonyl Group : Enhances metabolic stability and may inhibit proteases or phosphatases via electrophilic interactions .
Validation : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
Focus on:
- Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to enhance target affinity .
- Piperazine Substitutions : Replace ethyl groups with bulkier alkyl chains (e.g., isopropyl) to improve lipophilicity and blood-brain barrier penetration .
- Sulfonyl Variants : Test substituted benzenesulfonyl groups (e.g., 4-nitro, 4-methoxy) to modulate solubility and off-target effects .
Q. Methodology :
Synthesize 10–15 analogs with systematic substitutions.
Evaluate in vitro activity (e.g., IC₅₀ in enzyme assays) and correlate with computational descriptors (e.g., LogP, polar surface area) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Common discrepancies arise from:
- Purity Variability : Use orthogonal purity assays (HPLC, elemental analysis) to confirm compound integrity .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
- Solvent Artifacts : Avoid DMSO concentrations >1% in cell-based assays to prevent cytotoxicity masking true effects .
Case Study : If one study reports anti-inflammatory activity while another shows none, re-test under identical conditions with a positive control (e.g., dexamethasone) .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix Interference : Use solid-phase extraction (SPE) or protein precipitation with acetonitrile to isolate the compound from plasma .
- Detection Sensitivity : Employ LC-MS/MS with multiple reaction monitoring (MRM) for trace quantification (LOQ < 1 ng/mL) .
- Degradation : Conduct stability studies under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions to identify labile bonds (e.g., sulfonyl-piperazine) .
Advanced: How to address poor aqueous solubility during formulation?
Answer:
- Salt Formation : Convert the free base to a hydrochloride or mesylate salt .
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without precipitation .
- Nanoformulation : Develop liposomal or polymeric nanoparticles for sustained release .
Validation : Measure solubility via shake-flask method and confirm stability using dynamic light scattering (DLS) .
Advanced: What degradation pathways dominate under accelerated stability conditions?
Answer:
- Hydrolysis : The sulfonyl-piperazine bond is prone to cleavage in aqueous buffers (pH-dependent; monitor via LC-MS) .
- Oxidation : Benzothiazole’s sulfur atom may oxidize to sulfoxide; add antioxidants (e.g., BHT) during storage .
- Photodegradation : Protect lyophilized samples from UV light using amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
